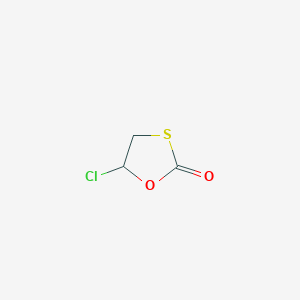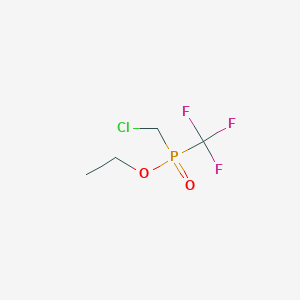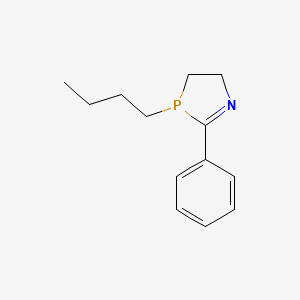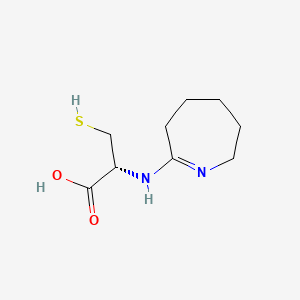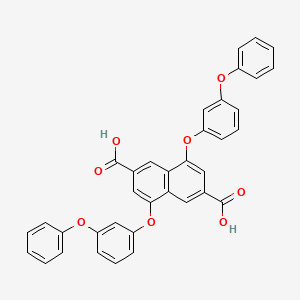
4,8-Bis(3-phenoxyphenoxy)naphthalene-2,6-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,8-Bis(3-phenoxyphenoxy)naphthalene-2,6-dicarboxylic acid is a complex organic compound characterized by its unique structure, which includes two phenoxyphenoxy groups attached to a naphthalene core with carboxylic acid functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Bis(3-phenoxyphenoxy)naphthalene-2,6-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of naphthalene-2,6-dicarboxylic acid with phenoxyphenol derivatives under specific conditions to achieve the desired substitution on the naphthalene ring. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. This can include the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4,8-Bis(3-phenoxyphenoxy)naphthalene-2,6-dicarboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: The phenoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
4,8-Bis(3-phenoxyphenoxy)naphthalene-2,6-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active compound.
Industry: It is used in the development of advanced materials, such as high-performance polymers and coatings.
Mécanisme D'action
The mechanism by which 4,8-Bis(3-phenoxyphenoxy)naphthalene-2,6-dicarboxylic acid exerts its effects involves its interaction with specific molecular targets. The phenoxy groups can participate in various chemical interactions, influencing the compound’s reactivity and stability. The naphthalene core provides a rigid structure that can interact with other molecules through π-π stacking and other non-covalent interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Naphthalenedicarboxylic acid: A simpler compound with similar carboxylic acid functionalities but without the phenoxy groups.
Polyethylene naphthalate (PEN): A polymer derived from naphthalenedicarboxylic acid, used in high-performance materials.
Dimethyl 2,6-naphthalenedicarboxylate: An ester derivative used in polymer synthesis.
Uniqueness
4,8-Bis(3-phenoxyphenoxy)naphthalene-2,6-dicarboxylic acid is unique due to the presence of phenoxyphenoxy groups, which enhance its chemical reactivity and potential applications in various fields. The combination of these groups with the naphthalene core provides a versatile platform for further chemical modifications and applications.
Propriétés
Numéro CAS |
106917-27-5 |
|---|---|
Formule moléculaire |
C36H24O8 |
Poids moléculaire |
584.6 g/mol |
Nom IUPAC |
4,8-bis(3-phenoxyphenoxy)naphthalene-2,6-dicarboxylic acid |
InChI |
InChI=1S/C36H24O8/c37-35(38)23-18-32-31(33(19-23)43-29-15-7-13-27(21-29)41-25-9-3-1-4-10-25)17-24(36(39)40)20-34(32)44-30-16-8-14-28(22-30)42-26-11-5-2-6-12-26/h1-22H,(H,37,38)(H,39,40) |
Clé InChI |
JXUOXEUIODAUOR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=CC(=CC=C2)OC3=CC(=CC4=C3C=C(C=C4OC5=CC=CC(=C5)OC6=CC=CC=C6)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



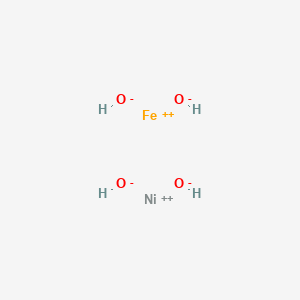
![2,2'-Dimethyl[1,1'-biphenyl]-4,4'-dicarbaldehyde](/img/structure/B14323722.png)
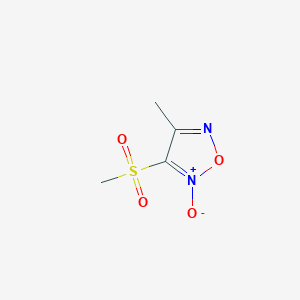
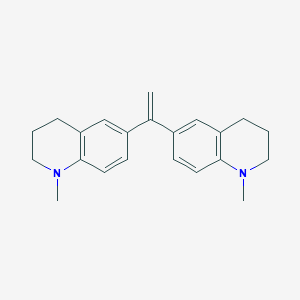

![Bis(2,4,6-trimethylphenyl)[(2,4,6-trimethylphenyl)ethynyl]borane](/img/structure/B14323735.png)
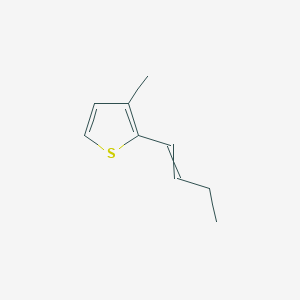
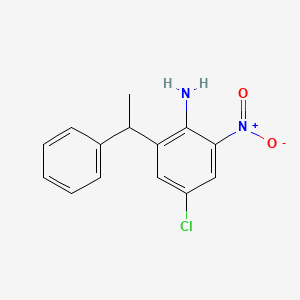
![Furo[2,3-b]pyridine, 6-phenyl-](/img/structure/B14323746.png)
